Molybdatesilicate

Description

Contextualization of Molybdatesilicate within Advanced Inorganic Materials Chemistry

The field of advanced inorganic materials is continually evolving, with a focus on designing materials with tailored properties for specific applications. Molybdatesilicates are a prime example of this, where the combination of silicon and molybdenum oxides results in materials with distinct functionalities. Their effectiveness often arises from a structure where a central silicon atom is surrounded by molybdenum and oxygen, creating a stable and reactive framework .

The history of molybdatesilicates is rooted in analytical chemistry. Early research focused on the reaction between silicate (B1173343) and molybdate (B1676688) in acidic solutions to form yellow 12-molybdosilicic acid, a method used for the spectrophotometric determination of silicon nih.govacs.orgnemi.gov. Initial studies identified two isomers, α- and β-molybdosilicic acid, with their formation being highly dependent on reaction conditions such as pH rsc.orgacs.orgresearchgate.net. This foundational work established the basis for understanding the aqueous chemistry of these compounds.

The synthesis of solid-state this compound materials evolved from these solution-based studies. Common methods include the impregnation or deposition of molybdenum precursors, such as ammonium (B1175870) heptamolybdate, onto a silica (B1680970) (SiO₂) support, followed by calcination scirp.orgunimib.it. Other techniques involve one-step sol-gel procedures and adsorption from solution, allowing for control over the dispersion and nature of the molybdenum species on the silica surface scirp.orgunimib.it.

The characterization of these materials has progressed significantly. Early work relied heavily on UV-visible spectrophotometry to study the formation of the "molybdenum blue" complex, a reduced form of molybdosilicic acid acs.orgnemi.gov. Modern characterization is far more comprehensive, employing a suite of techniques to probe the material's structure, composition, and properties. These methods have become indispensable for understanding the relationship between synthesis parameters and material performance researchgate.net.

| Characterization Technique | Information Provided |

| UV-visible Spectroscopy | Studies the formation and reduction of molybdosilicic acid in solution acs.org. |

| X-ray Diffraction (XRD) | Determines the crystalline structure of solid this compound materials scirp.org. |

| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the surface elemental composition and oxidation states of Mo and Si scirp.orgunimib.it. |

| Infrared (IR) Spectroscopy | Identifies chemical bonds and functional groups within the material . |

| Temperature-Programmed Reduction (TPR) | Investigates the reducibility of molybdenum species, crucial for catalytic applications scirp.org. |

This table provides an overview of common techniques used to characterize this compound materials.

Research on molybdatesilicates has transitioned from its origins in analytical chemistry to a strong focus on materials science and catalysis. The initial goal was the precise quantification of silica in various samples through the formation of the silicomolybdate complex nih.govnemi.gov.

The focus then shifted towards harnessing the properties of solid-state molybdatesilicates. Recognizing the catalytic potential of molybdenum oxides, researchers began preparing molybdena-on-silica materials. A significant body of work has been dedicated to understanding how different synthesis methods and precursors influence the structure of the dispersed molybdenum species—whether they are isolated tetrahedral Mo(VI) ions or polymeric octahedral aggregates—and how this, in turn, affects their catalytic activity scirp.orgunimib.it. The primary objective became modulating the surface properties of the dispersed molybdenum phase through judicious choice of synthesis parameters unimib.it.

More recently, the research landscape has broadened further, mirroring trends in advanced materials. This includes the development of nanostructured molybdatesilicates and their application in areas beyond catalysis, such as adsorbents for environmental remediation and as components in composite materials .

Significance of this compound in Contemporary Chemical and Materials Sciences

Molybdatesilicates are significant in modern science due to their tunable properties and wide-ranging applications. Their utility as catalysts in industrial processes is well-established, and their role in environmental applications is growing . The study of these materials continues to contribute to a deeper understanding of heteropoly acid chemistry and the surface science of supported metal oxides.

The study and application of molybdatesilicates are inherently interdisciplinary, involving contributions from several fields:

Analytical Chemistry : The foundational principles of this compound formation are still relevant in modern analytical methods for determining silica and phosphate (B84403) concentrations in environmental and industrial water samples nemi.govsolubilityofthings.comnih.gov.

Catalysis : Molybdatesilicates, particularly molybdenum oxide supported on silica, are investigated extensively as catalysts for various chemical transformations, including oxidation and dehydrogenation reactions scirp.orgscirp.org.

Materials Science : Research focuses on the synthesis of novel this compound structures, including composites and nanostructured materials, to achieve enhanced performance in areas like protective coatings and adsorption .

Environmental Science : The ability of silica-based materials to adsorb metal ions is being explored for the recovery of molybdate from wastewater, highlighting an important environmental application nih.gov.

| Discipline | Area of Focus | Example Application |

| Analytical Chemistry | Spectrophotometric quantification | Measurement of dissolved silica in water nemi.gov. |

| Catalysis | Heterogeneous catalysis | Oxidation of volatile organic compounds like formaldehyde (B43269) scirp.org. |

| Materials Science | Composite material design | Synergistic corrosion inhibition in protective coatings . |

| Environmental Science | Adsorption and remediation | Recovery of molybdate anions from aqueous solutions. |

This table illustrates the diverse research areas and applications involving this compound.

The interaction between molybdate and silicate ions in aqueous solution is the cornerstone of this compound chemistry. The fundamental process is the reaction of silicic acid (or silicate ions) with molybdate in an acidic medium to form a cage-like heteropoly acid known as silicomolybdic acid or molybdosilicic acid researchgate.net.

Key principles governing this interaction include:

pH Dependence : The pH of the solution is a critical parameter that dictates which isomer of molybdosilicic acid is formed. The α-isomer typically forms in a pH range of 3.8 to 4.8, while the more reactive β-isomer is favored at a lower pH of 1.0 to 1.8 rsc.orgresearchgate.netresearchgate.net.

Stoichiometry : The reaction involves the condensation of multiple molybdate units around a central silicate ion. The final complex has a well-defined 12:1 molybdenum-to-silicon ratio, forming the [SiMo₁₂O₄₀]⁴⁻ Keggin structure acs.orgresearchgate.net.

Reactant Species : Only monomeric silicic acid can, in principle, react to form the yellow silicomolybdate complex researchgate.netresearchgate.net. Polymeric forms of silica are generally unreactive unless they are first depolymerized nemi.govresearchgate.net.

Solid-State Interactions : In the synthesis of solid catalysts, the interaction involves the adsorption of polymolybdate anions onto the silica surface. The acidic character of the molybdate solution can influence the degree of polymerization and aggregation of the molybdenum species during calcination scirp.org.

These foundational principles are crucial for controlling the synthesis of both solution-state species for analytical purposes and solid-state materials for catalytic and other applications.

Properties

CAS No. |

11121-25-8 |

|---|---|

Molecular Formula |

H2MoO7Si-2 |

Molecular Weight |

238 g/mol |

IUPAC Name |

dihydroxy(oxo)silane;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/Mo.H2O3Si.4O/c;1-4(2)3;;;;/h;1-2H;;;;/q;;;;2*-1 |

InChI Key |

NCHLZQHJBPDQQE-UHFFFAOYSA-N |

SMILES |

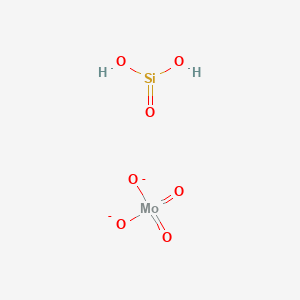

O[Si](=O)O.[O-][Mo](=O)(=O)[O-] |

Canonical SMILES |

O[Si](=O)O.[O-][Mo](=O)(=O)[O-] |

Synonyms |

silicomolybdate |

Origin of Product |

United States |

Synthetic Methodologies for Molybdatesilicate Compounds

Historical and Foundational Synthetic Routes for Molybdatesilicate

The early synthesis of molybdatesilicates was primarily driven by their application in analytical chemistry. These initial methods laid the groundwork for more sophisticated synthetic strategies.

Development of the Silicomolybdate Reaction for Compound Formation

The reaction between silicic acid or silicate (B1173343) ions and molybdate (B1676688) anions in an acidic medium to form yellow silicomolybdate complexes is a cornerstone of this compound chemistry. wikipedia.org This reaction has been fundamental for the quantitative analysis of silicon in various water solutions. wikipedia.org

The formation of the silicomolybdate complex is highly dependent on pH. nih.gov The reaction of aqueous silicate with ammonium (B1175870) molybdate at a pH of approximately 1.5 results in the formation of the β-form of silicomolybdic acid. cdnsciencepub.com This β-form is less stable and can convert to the α-form, which is typically obtained at a higher pH of around 4. nih.govcdnsciencepub.com The development of a vibrant yellow color indicates the formation of β-silicomolybdate. cdnsciencepub.com To ensure the complete reaction, an excess of ammonium molybdate is used, and the mixture is allowed to stand. cdnsciencepub.com

Interference from phosphate (B84403), which forms a similar molybdate complex, can be eliminated by the addition of oxalic acid or tartaric acid. umces.edunemi.govnemi.gov These acids selectively destroy the molybdophosphoric acid without affecting the molybdosilicic acid. nemi.gov The silicomolybdate complex can then be reduced, often using agents like ascorbic acid, to form a more intensely colored "molybdenum blue" complex, which enhances analytical sensitivity. umces.eduhawaii.edu The rate of reaction with molybdate can also distinguish between different forms of silicic acid; monomeric orthosilicic acid reacts quickly, while polymeric forms react more slowly. wikipedia.org

Precipitation Techniques in this compound Synthesis

Precipitation is a widely used method to isolate and synthesize solid this compound compounds from solution. This technique involves the formation of an insoluble product from a chemical reaction in a liquid medium.

A common approach involves reacting an aqueous silicate solution with ammonium molybdate under acidic conditions to form silicomolybdic acid. cdnsciencepub.com Subsequently, a precipitating agent is added to yield the solid this compound. For instance, various quaternary ammonium salts can be used to precipitate the silicomolybdate. cdnsciencepub.com The resulting precipitate can then be separated from the solution by filtration.

Another example of precipitation synthesis is the preparation of magnesium molybdosilicate. asianpubs.org This involves mixing aqueous solutions of sodium metasilicate (B1246114), ammonium molybdate, and magnesium sulphate in a specific molar ratio with constant stirring. asianpubs.org The pH of the mixture is adjusted to 10 using ammonia, leading to the formation of gel-like precipitates. asianpubs.org After being left for 24 hours, these precipitates are filtered, washed, and dried. asianpubs.org The final product is a powdered magnesium molybdosilicate. asianpubs.org The order of addition of the reactant solutions is crucial in this process. asianpubs.org

The table below summarizes the conditions for the precipitation of different molybdatesilicates.

| This compound | Reactants | pH | Precipitating Agent | Reference |

| Quaternary ammonium silicomolybdate | Aqueous silicate, Ammonium molybdate | 1.5 | Quaternary ammonium salts | cdnsciencepub.com |

| Magnesium molybdosilicate | Sodium metasilicate, Ammonium molybdate, Magnesium sulphate | 10 | Ammonia (for pH adjustment) | asianpubs.org |

| Tin(IV) molybdosilicate | Not specified | Not specified | Not specified | capes.gov.br |

Advanced Wet Chemical Synthesis Approaches

Modern synthetic methods have focused on creating this compound materials with controlled structures and properties, particularly at the nanoscale. Wet chemical techniques, such as the sol-gel method, have proven to be highly effective in this regard.

Sol-Gel Derivatization for Nanostructured Molybdatesilicates

The sol-gel process is a versatile wet-chemical technique used for fabricating materials with a high degree of homogeneity and controlled porosity. mdpi.comchobotix.cz It involves the transition of a system from a liquid "sol" into a solid "gel" phase. scribd.com This method is particularly advantageous for synthesizing nanostructured materials due to the low reaction temperatures and the ability to control the material's properties through the manipulation of synthesis conditions. mdpi.commdpi.com

The synthesis of materials like lithium molybdosilicate glasses has been achieved through the sol-gel process. worldscientific.com The general principle involves the formation of an oxide network through the hydrolysis and polycondensation of precursors. argochem.eu

Alkoxides are the most common precursors in sol-gel synthesis due to their reactivity and the ability to control the resulting oxide's properties. mdpi.com Metal or metalloid alkoxides, with the general formula M(OR)n, where M is an element like Si, Ti, Al, and R is an alkyl group, are used as the starting materials. chobotix.czargochem.eu

The sol-gel process proceeds through two main reactions:

Hydrolysis: The alkoxide groups (-OR) are replaced with hydroxyl groups (-OH) through a reaction with water. mdpi.comargochem.eu

Condensation: The hydroxylated precursors react with each other or with remaining alkoxide groups to form M-O-M bridges, leading to the formation of a three-dimensional oxide network. mdpi.comargochem.eu

The choice of the alkyl group (R) in the alkoxide precursor influences the reactivity. mdpi.com For the synthesis of molybdatesilicates, silicon alkoxides such as tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS) are commonly used as the silica (B1680970) source. chobotix.cz These are co-hydrolyzed and co-condensed with a suitable molybdenum precursor to form the this compound network. The hydrolysis and condensation rates can be controlled by catalysts (acid or base), the water-to-alkoxide ratio, and temperature. unitbv.ro

A key advantage of the sol-gel method is the ability to tailor the pore structure (pore volume, size, and distribution) and surface area of the final material. unm.edu These properties are influenced by several factors throughout the synthesis process:

pH of the solution: The pH affects the rates of hydrolysis and condensation, which in turn determines the structure of the gel network. Acid-catalyzed conditions tend to produce weakly branched polymers that lead to dense structures with fine pores. unitbv.ro Conversely, base-catalyzed conditions result in more highly branched clusters that form more open, porous structures. unitbv.ro

Aging: After gelation, the gel is often aged in its mother liquor. During this stage, condensation reactions continue, strengthening the network, and dissolution and reprecipitation processes can occur, which can alter the pore size and distribution. unm.edu

Drying: The removal of the solvent from the wet gel is a critical step. The method of drying significantly impacts the final pore structure. Evaporative drying can cause the collapse of the porous network due to capillary pressure, resulting in a dense material called a xerogel. mdpi.comscribd.com Supercritical drying, on the other hand, can preserve the original pore structure of the gel, leading to a highly porous, low-density material known as an aerogel. mdpi.com

Templates: Organic molecules or surfactants can be incorporated into the sol-gel process to act as templates. nih.govtu-dresden.de These templates self-assemble into structures around which the inorganic network forms. Subsequent removal of the template, often by calcination, leaves behind a porous structure with a well-defined pore size and shape. nih.gov

By carefully controlling these parameters, it is possible to synthesize nanostructured molybdatesilicates with specific surface areas and pore characteristics tailored for applications in catalysis, separation, and sensing. unm.edumdpi.com

The following table highlights the influence of key sol-gel parameters on the final material properties.

| Parameter | Effect on Pore Structure and Surface Area | Reference |

| pH | Low pH leads to dense structures and fine pores; high pH results in more porous structures. | unitbv.ro |

| Drying Method | Evaporative drying can lead to pore collapse (xerogel); supercritical drying preserves porosity (aerogel). | mdpi.com |

| Templates | Use of templates allows for the creation of materials with controlled and uniform pore sizes. | nih.gov |

| Aging | Can strengthen the gel network and alter pore size through dissolution and reprecipitation. | unm.edu |

Hydrothermal and Solvothermal Synthesis of this compound Phases

Hydrothermal and solvothermal synthesis are widely utilized methods for the crystallization of this compound compounds from high-temperature aqueous or non-aqueous solutions under high pressure. wikipedia.org These techniques are effective for producing a variety of materials, including complex oxides, silicates, and molybdates, often yielding high-purity, well-defined crystalline products. wikipedia.orgrsc.org The process is typically carried out in a sealed vessel, known as an autoclave, where reactants are subjected to temperatures above the boiling point of the solvent (100 °C to over 300 °C) and pressures exceeding 1 atm. wikipedia.orgnih.gov

In the context of molybdatesilicates, these methods facilitate the reaction between silicon and molybdenum precursors in a controlled environment. For instance, mesoporous molybdosilicate molecular sieves, such as [Mo]-MCM-41, have been synthesized using MoO₃, hydrogen peroxide, and tetraethyl orthosilicate (B98303) (TEOS) as the silicon source in an acidic medium. researchgate.net This approach is advantageous as it can prevent the formation of unwanted isopolyanions or heteropolyanions. researchgate.net Similarly, molybdenum-containing SBA-15 materials are synthesized under highly acidic conditions using ammonium molybdate tetrahydrate and TEOS. researchgate.net

The choice of solvent is a critical parameter. Hydrothermal synthesis uses water, which, under high temperatures, exhibits changes in its dielectric constant and self-dissociation, enhancing its ability to dissolve ordinarily insoluble reactants like minerals. wikipedia.orgnih.gov Solvothermal synthesis employs organic solvents, which can influence the morphology and properties of the final product. researchgate.netmdpi.com For example, the synthesis of cerium molybdate nanocrystals using a microwave-solvothermal method in different solvents like deionized water, polyethylene (B3416737) glycol (PEG), and ethylene (B1197577) glycol (EG) resulted in varied morphologies, from nanoplates to spindle-like nanoparticles. researchgate.net

The parameters of the synthesis, such as temperature, pressure, pH, and reaction time, significantly impact the resulting product's characteristics. researchgate.netrsc.org A temperature gradient within the autoclave can be used to control crystal growth, where the nutrient material dissolves at a hotter end and deposits on a seed crystal at a cooler end. wikipedia.org The pH of the reaction medium can control the hydrolysis of precursors and prevent phase segregation, influencing the phase purity and crystallite size of the final material. rsc.org

| Precursors | Synthesis Method | Solvent | Key Findings |

| MoO₃, H₂O₂, Tetraethyl orthosilicate (TEOS) | Hydrothermal | Acidic aqueous solution | Synthesis of mesoporous molybdosilicate [Mo]-MCM-41, avoiding isopolyanion formation. researchgate.net |

| Ammonium molybdate tetrahydrate, TEOS | Hydrothermal | Highly acidic aqueous solution | Fabrication of molybdenum-containing SBA-15 materials with good catalytic activity. researchgate.net |

| Cerium (III) nitrate (B79036) hexahydrate, Ammonium molybdate tetrahydrate | Microwave-Solvothermal | DI water, PEG, EG | Formation of Ce₂(MoO₄)₃ nanocrystals with solvent-dependent morphologies (nanoplates in water/PEG, spindle-like in EG). researchgate.net |

| Na₂MoO₄·2H₂O, Se, Montmorillonite (MMT) | Hydrothermal | Water | In-situ growth of MoSe₂ nanosheets on MMT, enhancing photocatalytic activity. mdpi.com |

Direct Reaction Methods for this compound Formation under Controlled Conditions

Direct reaction methods, often referred to as solid-state synthesis or the ceramic method, involve the reaction between solid precursors at elevated temperatures to form a new solid product. freescience.infosigmaaldrich.com This technique is fundamental in materials science for producing a wide range of materials, including complex oxides and silicates, without passing through a liquid phase. freescience.infosigmaaldrich.com The process typically requires mixing fine-grain powders of the reactants, pelletizing them, and heating at a controlled temperature for an extended period to allow for diffusion and reaction between the solid particles. sigmaaldrich.com

For this compound formation, this method offers a route to combine molybdenum and silicon oxides or other suitable solid precursors. The reaction rate in solid-state synthesis is a critical factor and depends on parameters such as the structural properties and surface area of the reactants, diffusion rates, and the thermodynamics of the reaction. sigmaaldrich.com Achieving a homogeneous final product can be challenging, as it relies on the intimate mixing of precursors and the completion of the reaction, as purification of the final solid product is often difficult. freescience.infosigmaaldrich.com

The kinetics of solid-state reactions generally involve two main stages: the formation of product nuclei at the interface of the reactant particles and the subsequent growth of the product layer. core.ac.uk The growth of this layer is often the rate-limiting step, as it requires at least one of the reactants to diffuse through the newly formed product layer to react with the other reactant. core.ac.uk

While specific examples detailing the direct solid-state synthesis of "this compound" are not as prevalent in the provided search results as hydrothermal methods, the principles are broadly applicable. For instance, the synthesis of spinel nanostructures like ZnMn₂O₄ involves sintering burnt oxides that react in the solid state to form the final product. rsc.org This highlights the general applicability of high-temperature solid-state reactions for creating complex mixed-metal oxides. The challenges include the slow reaction rates and the high temperatures required, which can sometimes lead to undesirable side reactions or phase inhomogeneities. freescience.info

Post-Synthesis Processing and Modification Strategies for Molybdatesilicates

Purification Protocols for this compound Products

After synthesis, this compound products often require purification to remove unreacted precursors, byproducts, or impurities. The choice of purification method depends on the nature of the product and the impurities present.

A common technique is recrystallization or reprecipitation . This involves dissolving the crude product in a suitable solvent, often hot water, and then allowing it to crystallize upon cooling. rsc.org This process can be repeated multiple times to achieve higher purity. rsc.org Another approach involves washing the product with specific solvents to remove soluble impurities. For example, after synthesis, a product might be washed with water to a neutral or specific pH and then with other solvents like methanol (B129727) before being dried. rsc.org

For analytical purposes, such as the determination of silica, specific purification steps are crucial. In the molybdosilicate method for silica analysis, interfering substances like phosphates must be addressed. nemi.gov The addition of acids like oxalic acid, tartaric acid, or citric acid is a key step to decompose the phosphomolybdate complex without affecting the molybdosilicate complex, thereby ensuring accurate quantification. nemi.govoregonstate.edu

For materials synthesized for specific applications, purification might involve removing a template or surfactant used during synthesis. For instance, in the preparation of mesoporous materials, the surfactant is typically removed by calcination (heating in air) or solvent extraction. researchgate.net

In some cases, purification involves separating the desired product from a mixture based on solubility differences. For example, chitin (B13524) oligosaccharides can be purified by dissolving the mixture in an aqueous medium and then precipitating the desired longer chains by adding an organic solvent like ethanol. researchgate.net A similar principle could be applied to this compound mixtures if their components exhibit differential solubility.

| Purification Method | Description | Application Example |

| Reprecipitation | Dissolving the crude product in a hot solvent and precipitating it by cooling to remove impurities. rsc.org | Purification of a polyethylene imine polymer by dissolving in hot water and cooling. rsc.org |

| Solvent Washing | Washing the synthesized product with water and/or organic solvents to remove unreacted materials and byproducts. rsc.org | Washing a precipitate with water to a pH of 8-9, followed by dissolution in methanol and precipitation in diethyl ether. rsc.org |

| Complex Decomposition | Using a chemical agent to selectively destroy interfering complexes. nemi.govoregonstate.edu | Addition of oxalic acid to destroy molybdophosphoric acid while leaving molybdosilicic acid intact for silica analysis. nemi.gov |

| Solid Phase Extraction | Using a solid sorbent to extract the target compound from a solution. eurasianjournals.com | Extraction of molybdosilicate onto polyurethane foam (PUF) for pre-concentration before spectrophotometric analysis. eurasianjournals.com |

Surface Functionalization of this compound Materials

Surface functionalization involves chemically modifying the surface of this compound materials to introduce new functional groups, thereby tailoring their physical and chemical properties for specific applications. orientjchem.org This is particularly important for materials with high surface areas, such as mesoporous silica, where surface properties dictate their performance in catalysis, adsorption, and sensing. orientjchem.orgscispace.com

A primary method for functionalizing silica-based materials is silylation , which involves reacting the surface silanol (B1196071) (Si-OH) groups with organosilane reagents. orientjchem.org For example, 3-aminopropyltriethoxysilane (B1664141) (APTES) is commonly used to introduce amino groups onto a silica surface. cambridge.org This process can be done either through post-synthesis grafting onto a pre-formed silica structure or via a one-pot co-condensation method where the organosilane is added during the initial synthesis. mdpi.com

The introduced functional groups can serve various purposes. Amino-functionalization, for instance, can enhance the interaction between the silica host and guest molecules, such as polyoxometalates, through electrostatic forces or chemical bonding. cambridge.org This has been shown to improve the loading and stability of guest species within the pores of mesoporous materials. cambridge.org Functionalization can also alter the degradation kinetics of silica nanoparticles; amino-functionalized nanoparticles have been observed to degrade faster than their non-functionalized counterparts. scispace.comresearchgate.net

The success of surface functionalization depends on the concentration of reactive surface groups, like silanols. orientjchem.org The choice of functionalizing agent and reaction conditions allows for the tuning of surface properties, making the material more suitable for applications ranging from catalysis to drug delivery. orientjchem.orgresearchgate.net

| Functional Group | Reagent Example | Purpose |

| Amino (-NH₂) | 3-aminopropyltriethoxysilane (APTES) | Enhance interaction with guest molecules cambridge.org; alter degradation kinetics. scispace.comresearchgate.net |

| Carboxyl (-COOH) | Carboxyethylsilanetriol | Alter surface charge and degradation behavior of nanoparticles. scispace.comresearchgate.net |

| Organic Dyes | - | Incorporation into silica nanoparticles for applications in imaging or sensing. tesisenred.net |

Doping Strategies and Their Influence on this compound Composites

Doping involves the intentional introduction of impurities or foreign elements into a material to modify its intrinsic properties. archive.org In this compound composites, doping can be used to enhance catalytic activity, improve thermal stability, or introduce new functionalities like magnetic or photocatalytic properties. mdpi.com

Doping can be achieved during the synthesis process itself. For example, in the preparation of silica-based composites, a precursor material can be impregnated with a solution containing the dopant ions before being subjected to pyrolysis or hydrothermal treatment. mdpi.com This method was used to create silica-doped biochar by impregnating plant material with a potassium silicate solution before pyrolysis. mdpi.com

The introduction of dopants can significantly alter the material's characteristics. Nitrogen doping in carbon-silica composites has been shown to improve Li-ion storage performance and electron transfer rates. mdpi.com Doping with metal oxides can impart specific properties; for instance, Fe₂O₃ doping can make a material magnetic, while TiO₂ doping can introduce photocatalytic capabilities. mdpi.com

In the context of conducting polymers, heteropolyacids like molybdosilicate can act as dopants. The introduction of these large polyanions into a polymer matrix, such as polyaniline, provides an effective doping mechanism that balances charge within the structure and enhances its electrochemical performance for applications in sensors and energy storage. researchgate.net Similarly, a "nucleation doping" strategy has been used to synthesize cadmium-free ZnSe:Mn/ZnS quantum dots for use in white LEDs. rsc.org

The choice of dopant and the method of incorporation are crucial for achieving the desired material properties. The concentration of the dopant is also a key parameter that needs to be optimized, as seen in La-doped CeO₂, where increasing the dopant content led to an increase in oxygen vacancies and a decrease in the material's band gap. researchgate.net

| Dopant | Host Material | Doping Method | Effect of Doping |

| Nitrogen (N) | Carbon-silica composite | Pyrolysis of silica with dicyandiamide | Improved Li-ion storage and electron transfer rate. mdpi.com |

| Iron Oxide (Fe₂O₃) | Biochar | Impregnation followed by pyrolysis | Imparts magnetic properties. mdpi.com |

| Titanium Oxide (TiO₂) | Biochar | Impregnation followed by pyrolysis | Imparts photocatalytic properties. mdpi.com |

| Lanthanum (La) | Cerium Oxide (CeO₂) | Microwave-assisted hydrothermal | Increased oxygen vacancies, decreased band gap. researchgate.net |

| Molybdosilicate Anion | Polyaniline | Wet chemical method | Charge balancing, enhanced electrochemical performance. researchgate.net |

Exfoliation and Interstratification Approaches in this compound Layered Materials

Exfoliation is the process of separating the layers of a bulk-layered material to produce atomically thin two-dimensional (2D) nanosheets. agh.edu.plresearchgate.net This process dramatically increases the material's surface area and can lead to novel electronic and optical properties due to quantum confinement effects. agh.edu.plscispace.com While the search results primarily discuss the exfoliation of materials like graphite, clays (B1170129) (montmorillonite), and transition metal dichalcogenides (e.g., MoS₂), the principles are applicable to any layered compound, including potentially layered molybdosilicates.

Exfoliation techniques can be broadly categorized as physical and chemical. researchgate.net

Mechanical exfoliation involves using physical force, such as sonication or shearing, to overcome the weak van der Waals forces holding the layers together. researchgate.net

Chemical exfoliation is often more scalable and involves intercalation , where guest ions or molecules are inserted into the interlayer spaces of the host material. mit.edu This increases the layer spacing, weakens the interlayer adhesion, and facilitates separation. agh.edu.plmit.edu Subsequent treatment, like mild sonication or thermal shock, can then complete the exfoliation process. agh.edu.pl

The choice of intercalant is critical. For example, n-butyllithium is a common intercalant for transition metal dichalcogenides. agh.edu.pl For layered silicates like clays, ion exchange is used to introduce guest molecules that swell the interlayer space, making exfoliation easier. researchgate.net

Interstratification refers to the stacking of different types of layers within a single crystal structure. While not directly detailed for molybdosilicates in the search results, this phenomenon is well-known in clay mineralogy. It can occur naturally or be induced synthetically. An exfoliation-re-stacking process could potentially be used to create interstratified materials containing molybdosilicate layers with other types of nanosheets, leading to novel composite materials with tailored properties.

The production of high-quality, large-area nanosheets remains a challenge, as exfoliation processes can sometimes damage the layers or result in incomplete separation. researchgate.net However, the potential to unlock unique properties makes exfoliation a key strategy in the development of advanced materials from layered precursors. agh.edu.pl

| Exfoliation Method | Mechanism | Key Features |

| Mechanical (e.g., Sonication) | Application of physical force to overcome interlayer van der Waals forces. researchgate.net | Can damage nanosheets and produce low-aspect-ratio products. researchgate.net |

| Chemical (Intercalation-based) | Insertion of guest species (ions, molecules) between layers to increase spacing and weaken interlayer adhesion, followed by separation. mit.edu | Potentially scalable; quality depends on intercalant and exfoliation conditions. mit.edu |

| Thermal Shock | Rapid heating of an intercalated compound to delaminate layers. agh.edu.pl | A post-intercalation step to complete exfoliation. agh.edu.pl |

Advanced Characterization Techniques for Molybdatesilicate Systems

Spectroscopic Methodologies for Molybdatesilicate Elucidation

Spectroscopic techniques are pivotal for identifying chemical bonds, functional groups, oxidation states, and electronic transitions within this compound materials.

UV/Vis Spectroscopy for this compound Complex Analysis

UV/Vis spectroscopy is employed to study the electronic transitions within this compound complexes, often related to the molybdenum centers. These transitions can provide insights into the oxidation state and coordination environment of molybdenum ions. For instance, silicomolybdic acid, a representative molybdosilicate, forms colored complexes that can be quantified using spectrophotometry, with the intensity of the color directly correlating to the silica (B1680970) concentration . The absorption bands in the UV-Vis spectrum are indicative of charge transfer transitions, typically from oxygen ligands to molybdenum d-orbitals, or within the molybdenum-oxygen framework chromatographyonline.commsu.edulibretexts.org. These spectra can reveal the formation of specific molybdosilicate species and their stability under different conditions.

Infrared (FTIR) and Raman Spectroscopic Investigations of this compound

FTIR and Raman spectroscopy are powerful tools for identifying the vibrational modes of chemical bonds within this compound structures. These techniques are sensitive to the presence of Mo-O and Si-O bonds, as well as bridging and terminal oxygen species. FTIR spectra typically exhibit characteristic absorption bands associated with the stretching and bending vibrations of these bonds. For example, the presence of Mo-O-Si bridging bonds can be identified around 900 cm⁻¹ in FTIR spectra tanta.edu.egupc.eduupi.edu. Raman spectroscopy complements FTIR by providing complementary vibrational information, particularly useful for studying symmetric vibrations and crystal lattice modes. The analysis of peak positions and intensities in both FTIR and Raman spectra allows for the differentiation of various molybdosilicate structures and the detection of structural modifications induced by synthesis or environmental factors mdpi.comlibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

NMR spectroscopy, particularly solid-state NMR, is invaluable for determining the local atomic environments and connectivity in molybdosilicate materials. For silicon-containing materials, ²⁹Si NMR is widely used to characterize the speciation of silicon, identifying different coordination environments (e.g., Qⁿ species, where n represents the number of bridging oxygen atoms) and the degree of polymerization mdpi.comescholarship.orgrsc.org. Similarly, ⁹⁵Mo NMR can provide information about the oxidation state and coordination geometry of molybdenum atoms, revealing details about the heteropolyanion structures or molybdenum oxide species within the material mdpi.com. Chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nucleus, allowing for the differentiation of various chemical states and bonding arrangements within the this compound framework libretexts.orgnih.govsdsu.eduorganicchemistrydata.org.

X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Composition and Oxidation States

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material mdpi.comcarleton.eduthermofisher.comunimi.itrsc.org. For molybdatesilicates, XPS is crucial for determining the oxidation states of molybdenum and silicon, as well as identifying surface functional groups and impurities. The binding energies of core electrons are characteristic of the element and its chemical environment. For molybdenum, XPS can distinguish between different oxidation states such as Mo⁶⁺, Mo⁵⁺, and Mo⁴⁺, which are critical for understanding catalytic activity or corrosion inhibition properties lmaleidykla.ltsurfacesciencewestern.commdpi.com. Similarly, silicon can be identified in its various oxidation states and bonding configurations. XPS analysis can reveal surface enrichment or depletion of specific elements and changes in oxidation states due to surface treatments or reactions mdpi.comthermofisher.comunimi.itsurfacesciencewestern.commdpi.comnih.govistgroup.com.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping in this compound Composites

Energy-Dispersive X-ray Spectroscopy (EDX/EDS), often coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), is used to determine the elemental composition of materials and map the spatial distribution of these elements istgroup.comthermofisher.comsemtechsolutions.combruker.comadvancedmicroanalytical.comlabmanager.comresearchgate.netgatan.comresearchgate.net. In this compound composites, EDX/EDS analysis can confirm the presence of molybdenum and silicon and quantify their relative atomic percentages. Elemental mapping provides visual representations of how these elements are distributed across the sample, revealing homogeneity or heterogeneity, and identifying specific phases or regions enriched in certain elements bruker.comadvancedmicroanalytical.comresearchgate.net. This is particularly useful for composite materials where the interaction and distribution of different components are critical for their performance. Quantitative EDS analysis requires careful calibration and matrix correction to ensure accuracy istgroup.comthermofisher.comrockymountainlabs.com.

Microscopic and Morphological Analyses of this compound

Microscopic techniques provide direct visualization of the physical structure and morphology of this compound materials.

Scanning Electron Microscopy (SEM): SEM offers high-resolution imaging of the surface topography and morphology of this compound particles or films. It can reveal details about particle shape (e.g., spherical, rod-like), size distribution, surface texture, and the presence of agglomerates or porous structures labmanager.comciqtekglobal.comsrce.hrscielo.org. SEM is often combined with EDX for simultaneous elemental analysis and mapping, allowing for the correlation of morphological features with elemental composition.

Transmission Electron Microscopy (TEM): TEM provides even higher resolution imaging, allowing for the investigation of internal structures, crystal lattice defects, and nanoscale features within this compound materials. It can be used to examine the microstructure of catalysts, the morphology of nanoparticles, and the interfaces in composite materials srce.hr. High-resolution TEM (HRTEM) can resolve atomic planes, offering detailed structural insights.

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that can provide three-dimensional surface topography information with nanometer-scale resolution. It is useful for characterizing the surface roughness, step edges, and nanostructure of this compound films or powders, offering insights into surface properties relevant to catalysis or surface interactions .

Diffraction and Scattering Methods for this compound Structural Determination

Diffraction and scattering techniques are fundamental for understanding the atomic arrangement and crystalline nature of solid materials.

X-ray Diffraction (XRD) is an indispensable technique for identifying the crystalline phases present in this compound materials and for assessing their degree of crystallinity mccrone.comncess.gov.inucmerced.edu. The characteristic diffraction pattern generated by X-ray scattering from a crystalline lattice allows for the identification of specific compounds by comparison with reference databases ucmerced.educcp14.ac.uk. XRD can distinguish between crystalline components, which produce sharp diffraction peaks, and amorphous phases, which are characterized by broad, diffuse humps mccrone.comccp14.ac.uk. Research on conversion coatings, which often involve silicate (B1173343) and molybdate (B1676688) species, extensively utilizes XRD for phase identification and to confirm the formation of desired crystalline structures researchgate.net. Beyond phase identification, XRD can also provide information on unit cell dimensions, crystallite size, and lattice strain, which are critical parameters influencing material properties ncess.gov.inresearchgate.net.

| XRD Analysis Aspect | Typical Findings for this compound Systems (or related materials) |

| Phase Identification | Identification of specific crystalline this compound phases or related compounds. |

| Crystallinity | Determination of the degree of crystallinity (crystalline vs. amorphous content). |

| Peak Analysis | Information on lattice parameters, crystallite size, and lattice strain. |

| Purity Assessment | Detection of impurities or secondary crystalline phases. |

| Advanced Crystallographic Technique | Role in this compound Structural Determination |

| X-ray Crystallography | Precise determination of atomic positions, bond lengths, and crystal symmetry. |

| Rietveld Refinement | Quantitative analysis of crystal structure from diffraction data, including phase purity and lattice parameters. |

| Electron Crystallography | Structural analysis of nanoscale crystalline materials, often used with TEM. |

| Neutron Diffraction | Complementary to X-ray diffraction, providing information on light elements and magnetic structures. |

Electrochemical Characterization Methodologies for this compound

Electrochemical techniques are essential for evaluating the functional performance of this compound materials, particularly in applications such as corrosion inhibition, catalysis, and energy storage.

Electrochemical Impedance Spectroscopy (EIS) is a powerful tool for probing interfacial properties and assessing the corrosion protection mechanisms of this compound-containing coatings researchgate.netupjs.sk. Studies on molybdate-phosphate-silicate (MPS) coatings, for instance, have demonstrated their superior electrochemical stability and efficiency compared to traditional chromate (B82759) coatings researchgate.net. EIS data can be fitted to equivalent electrical circuits to model the protective layers, revealing parameters like charge transfer resistance and capacitance, which correlate with corrosion resistance researchgate.netupjs.sk. Potentiodynamic polarization measurements provide quantitative data on corrosion rates, such as corrosion current density (icorr). For MPS coatings, icorr values have been reported as low as 76.69 µA/cm² in 1 M NaCl, significantly better than chromate coatings (163 µA/cm²) researchgate.net. Molybdate incorporation into coatings has also been linked to a lower voltage-time response and improved barrier properties through pore sealing . Furthermore, these oxo-anions can prevent pitting corrosion while potentially accelerating uniform corrosion on certain substrates jmaterenvironsci.com. Electrochemical analyses have also identified the presence of specific ionic species, such as Mo⁵⁺, within molybdate conversion coatings, contributing to their protective performance researchgate.net.

| Electrochemical Technique | Key Parameters Measured | Relevance to this compound Systems |

| EIS | Impedance (Z', Z''), phase angle, capacitance, resistance. | Assessing corrosion protection, interfacial properties, charge transfer kinetics, and modeling coating behavior. |

| Potentiodynamic Polarization | Corrosion potential (Ecorr), corrosion current density (icorr), Tafel slopes. | Quantifying corrosion rates, passivation behavior, and overall electrochemical stability. |

| Cyclic Voltammetry (CV) | Current vs. potential, peak currents, peak potentials. | Investigating redox reactions, charge storage capacity, and catalytic activity. |

| EQCM | Mass changes on electrode surface during electrochemical processes. | Studying film growth kinetics and composition during electrochemical deposition or conversion processes. |

Mechanistic and Theoretical Investigations of Molybdatesilicate Systems

Computational Chemistry Approaches to Molybdatesilicate

Computational chemistry offers a powerful suite of tools for exploring the fundamental properties and interactions of this compound systems, enabling predictions and mechanistic understanding that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a widely adopted computational quantum mechanical method utilized across physics, chemistry, and materials science to investigate the electronic structure of many-body systems wikipedia.org. For molybdatesilicates, DFT calculations serve as a critical tool for several key aspects of research:

Electronic Structure and Properties: DFT is instrumental in modeling molybdenum-silicon-oxygen (Mo-Si-O) clusters to predict electronic structures and compare calculated band gaps with experimental spectroscopic data . Studies on specific molybdates, such as Europium Molybdate (B1676688) (α-Eu₂(MoO₄)₃), employ DFT to analyze electronic and magnetic properties, including band structure and density of states uobasrah.edu.iq. Similarly, DFT is used to examine the electronic structure of solid solutions like Strontium-Bismuth Molybdate, investigating the orbital contributions to their electronic bands urfu.ru.

Surface Interactions and Catalysis: DFT calculations are applied to model molybdenum species adsorbed on silica (B1680970) surfaces, elucidating their geometries, energies, and stability under various conditions researchgate.netnih.gov. These insights are vital for understanding molybdates in catalytic applications, including the prediction of activation energies and transition states for chemical processes upjs.sk. For instance, DFT has been used to characterize the speciation and bonding of Molybdenum(VI) ions on silica surfaces researchgate.net.

Reactivity and Mechanisms: DFT is a primary method for calculating potential energy surfaces (PES) and elucidating reaction mechanisms, providing detailed insights into chemical transformations scienceopen.com. It is employed to predict reactivity, such as hydrogen atom abstraction in related metal-superoxo species rsc.org, and to study fundamental reactions in inorganic oxide polymerization relevant to sol-gel chemistry mdpi.comrsc.org.

Corrosion Inhibition Studies: DFT, alongside molecular dynamics and quantitative structure-activity relationship (QSAR) modeling, is utilized in the investigation of corrosion inhibitors, including molybdates and silicates, to understand their interaction mechanisms at the metal-solution interface researchgate.netchemkraft.ir.

While DFT offers a favorable balance between accuracy and computational cost wikipedia.orgresearchgate.net, it is important to acknowledge potential limitations, such as self-interaction error, which can affect the accuracy of certain calculations, particularly concerning intermolecular interactions and transition states wikipedia.orgpitt.edu.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide a dynamic perspective by capturing the time-dependent behavior of atomic and molecular systems, allowing for the exploration of interactions and processes at an atomic level arxiv.orgnih.gov. In the context of this compound systems, MD simulations are valuable for:

Interfacial Phenomena: MD simulations are employed to characterize interactions between different chemical species and surfaces. Examples include studies on the interactions of ionic liquids with silica surfaces nih.gov and the early stages of protein embedding in silica matrices, assessing the influence of orthosilicic acid on biomolecule behavior mdpi.com.

Corrosion and Material Behavior: MD simulations are used to investigate material behavior under various conditions, such as the interactions between lead pipe scales and dissolved silica, relevant to corrosion control dau.edu. They can also offer insights into the hygroscopic behavior of aerosols rsc.org.

Mechanistic Insights: By simulating the movement of atoms and molecules over time, MD simulations provide detailed mechanistic insights into processes like adsorption and diffusion, complementing experimental findings with a dynamic viewpoint arxiv.orgnih.gov.

Quantum Chemical Calculations on this compound Reactivity

Quantum chemical (QC) calculations, including DFT, are fundamental to understanding chemical reactivity by solving approximations of the Schrödinger equation to describe electron behavior and predict molecular properties and reaction pathways scienceopen.comchemrxiv.org. For molybdatesilicates and related systems:

Reaction Pathways and Energetics: QC calculations are used to determine reaction mechanisms, identify transition states, and calculate activation energies and reaction barriers, crucial for understanding catalytic processes upjs.skscienceopen.comchemrxiv.org. Studies on related systems explore hydrogen atom abstraction reactivity using QC methods rsc.org.

Predicting Chemical Behavior: By analyzing molecular orbitals and electron distributions, QC methods predict molecular interactions and reactions, including the dissolution mechanisms of silicate (B1173343) units mdpi.com and reactions in inorganic oxide polymerization rsc.org.

Advanced Methodologies: While DFT is widely used, certain phenomena like multiconfigurational transition states may necessitate more advanced multireference QC methods for accurate description chemrxiv.org. The choice of QC method is critical for achieving reliable predictions of reactivity and energetics chemrxiv.orgmdpi.com.

Modeling of this compound Structures and Electronic Configurations

Beyond dynamic processes and reactivity, theoretical modeling is essential for predicting and analyzing the static structures and electronic configurations of this compound compounds.

Theoretical Prediction of this compound Polymorphs

Polymorphism, the existence of a compound in multiple crystalline forms, can significantly influence its physical and chemical properties addlink.es. Theoretical methods are vital for predicting potential polymorphs:

Crystal Structure Prediction (CSP): Computational tools and algorithms are developed to predict possible crystal packing arrangements and identify low-energy polymorphs addlink.esxtalpi.com. These methods explore conformational landscapes to find stable and metastable crystalline structures addlink.esnih.gov.

Energetic Evaluation: The relative stabilities of generated polymorphs are evaluated using computational methods, often involving DFT for energy optimization nih.govnih.gov. Understanding these energy differences helps predict which forms are likely to occur under specific crystallization conditions nih.gov.

Predictive Challenges: Predicting polymorph stabilities can be complex, particularly for molecules exhibiting conformational polymorphism. In such cases, advanced methods beyond standard DFT may be required for accurate predictions nih.gov.

Electronic Structure Analysis of this compound Compounds

Analyzing the electronic structure of this compound compounds provides fundamental insights into their optical, magnetic, and electronic properties.

Band Structure and Density of States: Theoretical calculations, primarily using DFT, determine the band structure and density of states (DOS) of this compound materials uobasrah.edu.iqurfu.ruuobasrah.edu.iq. These analyses reveal electron energy distributions, critical for understanding electrical conductivity, optical absorption, and luminescence.

Electronic Configuration and Bonding: Studies investigate the electronic configurations of constituent atoms and the nature of chemical bonding within the this compound framework. For instance, the electronic structure of rare-earth molybdates involves analyzing the interaction of d and f orbitals, which significantly influences their properties uobasrah.edu.iqurfu.ru. The valence band is often dominated by oxygen orbitals, while the conduction band can be influenced by metal d-orbitals urfu.ru.

Specific Molybdates: Research on compounds like α-Eu₂(MoO₄)₃ has calculated band gaps (e.g., 3.74 eV) and analyzed the positions of localized electronic states, such as Eu-4f states uobasrah.edu.iq. Similarly, the electronic structure of solid solutions like Sr₁₋₃ₓBi₂ₓMoO₄ is studied to understand how compositional changes affect electronic properties urfu.ru. The presence of heavy atoms may necessitate considering spin-orbit coupling for accurate electronic structure calculations uobasrah.edu.iq.

Compound List:

| Compound Name | Notes |

| This compound | Also known as Silicomolybdate; CAS: 11121-25-8 |

| Tungstatesilicate | Analogous to this compound |

| Chromium Silicate | Analogous to this compound |

| Europium Molybdate (α-Eu₂(MoO₄)₃) | Studied for electronic and magnetic properties |

| Strontium Molybdate (SrMoO₄) | Base material for solid solutions |

| Bismuth Molybdate (in Sr₁₋₃ₓBi₂ₓMoO₄) | Component in solid solutions, influencing electronic properties |

| Silicomolybdate | Synonym for this compound |

Data Tables:

Table 1: Comparative Properties of this compound and Analogs

| Property | This compound | Tungstatesilicate | Chromium Silicate |

| Thermal Stability | Moderate (up to 300°C) | High (up to 500°C) | Low (decomposes at 200°C) |

| Color Intensity | High (violet/red hues) | Moderate (yellow/orange) | Variable (green/blue) |

| Solubility | Insoluble in water | Insoluble in water | Partially soluble |

| Toxicity | Low | Low | High |

| Primary Applications | Pigments, inks | High-temp coatings, Catalysis | Limited pigments |

Table 2: DFT Calculated Mo-O Bond Lengths on Silica Surfaces researchgate.net

| Surface Type | Mo-O Distance Range (Å) |

| Amorphous Silica | 1.702 – 1.739 |

| Triclinic Silica | 1.713 – 1.750 |

Table 3: Electronic Structure Properties of α-Eu₂(MoO₄)₃ uobasrah.edu.iq

| Property | Value |

| Band Gap (Eg) | 3.74 eV |

| Eu-4f States (Spin Up) | ~2.2 eV, ~-4.0 eV |

| Eu-4f States (Spin Down) | ~6.5 eV, ~5.5 eV |

| Calculated Spin Magnetic Moment (Eu 4f) | ~5.99 μB |

Applications of Molybdatesilicate in Advanced Materials Science

Catalytic Applications of Molybdatesilicate Materials

Molybdatesilicates exhibit notable catalytic activity, making them valuable in various industrial and chemical processes. ontosight.ai Their effectiveness stems from their distinct structure, which often features a central silicon atom surrounded by molybdenum and oxygen atoms, forming a stable and reactive framework. ontosight.aiontosight.ai

Heterogeneous Catalysis with this compound

Molybdatesilicates are particularly effective as heterogeneous catalysts, where they exist in a different phase from the reactants. whiterose.ac.uk This property is advantageous for industrial applications as it simplifies catalyst separation from the product mixture.

Molybdatesilicates demonstrate significant redox activity, enabling them to catalyze a range of oxidation-reduction reactions. ontosight.ai They are utilized in processes such as the oxidation of alcohols and hydrocarbons. ontosight.ailookchem.com For instance, in the partial oxidation of cyclohexane, a this compound catalyst (SiMo12O40) has shown the ability to produce cyclohexanol (B46403) with high selectivity. whiterose.ac.uk The catalytic activity is attributed to the mixed-valence Mo(V)-O-Mo(VI) structure within the compound. whiterose.ac.uk

Molybdatesilicates are also employed in the oxidative desulfurization of fuels, a critical process for meeting environmental regulations. noahchemicals.com Their ability to facilitate the removal of sulfur compounds makes them essential in the petroleum industry. lookchem.comnoahchemicals.com

| Application | Reactant | Product | Catalyst | Key Finding |

| Partial Oxidation | Cyclohexane | Cyclohexanol and Cyclohexanone | This compound (SiMo12O40) | High selectivity towards cyclohexanol. whiterose.ac.uk |

| Oxidative Desulfurization | Sulfur-containing compounds in fuels | Sulfur-free fuels | This compound | Effective removal of sulfur. |

| Alcohol Oxidation | Alcohols | Aldehydes or Ketones | This compound | Efficient conversion of alcohols. lookchem.com |

The unique structure of molybdatesilicates allows for selective catalytic transformations. They are used in the polymerization of olefins, a key process in the production of plastics. lookchem.com Furthermore, this compound-based materials have been investigated for their potential in selective catalytic reduction (SCR) systems, which are designed to reduce harmful nitrogen oxides (NOx) from exhaust gases. justia.com

Photocatalytic Activity of this compound Composites

This compound composites have shown promise in the field of photocatalysis. When combined with other materials, such as in plasma electrolytic oxidation (PEO) coatings on magnesium-lithium alloys, they can exhibit photocatalytic properties. researchgate.net These coatings, which can contain this compound structures, have been observed to decompose pollutants like methylene (B1212753) blue under UV irradiation. researchgate.net This suggests their potential application in water and air purification. lookchem.com

Electrochemical Catalysis employing Molybdatesilicates

In the realm of electrochemical catalysis, molybdatesilicates and related molybdate (B1676688) compounds are being explored for their role in clean energy technologies. For example, cobalt molybdate heterostructures have been identified as efficient and stable electrocatalysts for the hydrogen evolution reaction, a key process in water splitting for hydrogen production. thermofisher.com The high density of states near the valence band in some molybdates contributes to their electrocatalytic activity. thermofisher.com

Environmental Remediation Processes utilizing this compound

Beyond their catalytic applications, molybdatesilicates play a crucial role in environmental remediation. Their high surface area and ion-exchange capabilities make them effective in removing pollutants from the environment. lookchem.com

High surface area variants of molybdatesilicates have demonstrated the ability to adsorb heavy metals such as lead (Pb2+) and cadmium (Cd2+), with reported capacities exceeding 200 mg/g. This makes them promising materials for treating industrial wastewater and contaminated water sources. The mechanism of removal often involves ion exchange, where the pollutant ions are swapped for less harmful ions within the this compound structure. Additionally, the affinity of molybdate for certain metal oxides, like goethite, is being studied to understand and enhance the removal of hazardous oxyanions from water. mdpi.comresearchgate.net

| Pollutant | Removal Method | Key Finding |

| Heavy Metals (Pb2+, Cd2+) | Adsorption/Ion Exchange | High adsorption capacity (>200 mg/g). |

| Hazardous Oxyanions | Adsorption | Affinity for metal oxides enhances removal. mdpi.comresearchgate.net |

Adsorption Technologies for Contaminant Removal with Molybdatesilicates

Adsorption is a widely used technique for removing pollutants from water due to its efficiency and cost-effectiveness. ekb.egresearchgate.net The process involves the accumulation of substances on the surface of an adsorbent material. chunkerowaterplant.com Adsorption mechanisms can be categorized as physical adsorption, driven by weak molecular forces, or chemisorption, which involves the formation of stronger chemical bonds. frtr.gov

This compound-based materials are being investigated as potential adsorbents for various contaminants. Their effectiveness is attributed to their chemical composition and structural properties. researchgate.netbohrium.com The presence of both molybdate and silicate (B1173343) moieties can provide active sites for the binding of different types of pollutants. ontosight.ai

Table 1: Adsorption Mechanisms

| Adsorption Type | Driving Force | Bond Strength |

|---|---|---|

| Physical Adsorption | Van der Waals forces | Weak |

| Chemisorption | Chemical bond formation | Strong |

| Electrostatic Adsorption | Coulombic forces | Variable |

This table summarizes the primary mechanisms involved in adsorption processes.

Water Treatment Applications of this compound-Based Materials

The demand for effective water treatment technologies is increasing due to growing concerns about water pollution from industrial and urban activities. mdpi.comstartus-insights.com Adsorption is a key technology in water treatment, capable of removing a wide range of contaminants including organic pollutants and heavy metal ions. chunkerowaterplant.com

This compound materials are being explored for their potential in water purification. researchgate.netbohrium.com Their ability to be tailored for specific applications makes them promising candidates for advanced water treatment systems. mdpi.com Research is ongoing to develop novel silicate-based materials that can adapt to various environmental conditions for enhanced pollution control. bohrium.com

Degradation of Environmental Pollutants using this compound

Bioremediation is an approach that utilizes microorganisms to break down or transform environmental pollutants into less harmful substances. agriscigroup.usresearchgate.net This process can be enhanced by the use of catalysts that facilitate the degradation of persistent organic pollutants.

Molybdatesilicates exhibit catalytic properties that make them relevant in the degradation of environmental contaminants. They can facilitate oxidation-reduction reactions, which are crucial for breaking down complex organic molecules. The unique combination of organic and inorganic components in some this compound compounds can lead to enhanced catalytic activity. ontosight.ai The process of cometabolic biodegradation, where microorganisms degrade pollutants they don't use for growth, can also be significant in the natural and engineered breakdown of contaminants. enviro.wiki

Corrosion Inhibition Mechanisms of this compound

Molybdates are recognized as effective corrosion inhibitors for various metals and are considered a less toxic alternative to traditional chromate (B82759) inhibitors. researchgate.netresearchgate.net They are often used in combination with other compounds, such as silicates, to enhance their protective capabilities. researchgate.netonepetro.org

Anodic Passivation Induced by this compound

Anodic inhibitors, like molybdate, function by promoting the passivation of the metal surface, which involves the formation of a protective film that reduces the rate of corrosion. researchcommons.orgbisleyinternational.com This passivation is enhanced in the presence of an oxidizing agent, such as dissolved oxygen. bisleyinternational.com

The combination of molybdate and silicate can lead to the formation of a durable protective layer on the metal surface. onepetro.org Silicates are known to contribute to anodic inhibition by forming a hydrated metal-silicate oxide layer. onepetro.org Studies have shown that the addition of oxo-anions like molybdate and silicate can retard the breakdown of passivation and inhibit pitting corrosion. researchgate.net

This compound Conversion Coatings on Metallic Substrates

Conversion coatings are applied to metal surfaces to enhance corrosion resistance and provide a good base for subsequent painting. google.com Molybdate-based conversion coatings have emerged as a promising replacement for toxic chromate coatings. researchgate.netresearchgate.net

A molybdate-phosphate-silicate (MPS) conversion layer synthesized on galvanized steel demonstrated good electrochemical stability and protection. researchgate.net Similarly, a non-toxic corrosion-resistant coating for aluminum has been developed involving a treatment with an alkaline solution containing molybdate and metasilicate (B1246114) ions. google.com These coatings form a protective film that can consist of a mixture of oxides and hydroxides intermixed with molybdate and silicate ions. google.com

Table 2: Research on this compound Conversion Coatings

| Substrate | Coating Composition | Key Finding | Reference |

|---|---|---|---|

| Galvanized Steel | Molybdate-phosphate-silicate (MPS) | Showed good electrochemical stability and protection. | researchgate.net |

| Aluminum | Mixture of oxides, hydroxides, molybdate, and silicate ions | Provided corrosion resistance meeting military specifications. | google.com |

This table presents key findings from research on this compound conversion coatings on different metallic substrates.

Synergistic Effects of this compound in Multicomponent Inhibitor Systems

The effectiveness of corrosion inhibitors can often be improved by using them in combination. Molybdate and silicate, when used together, can exhibit a synergistic effect, providing enhanced corrosion protection compared to when they are used individually. cas.cn Research has explored the synergistic inhibition of sodium molybdate and sodium silicate on carbon steel. cas.cn Composite inhibitors containing molybdate and silicate have been studied for their performance in protecting metals from corrosion. scispace.com This synergistic action is attributed to the combined passivating effects of both components, leading to a more robust and stable protective film on the metal surface. onepetro.org

Applications in Analytical Chemistry

This compound plays a crucial role in analytical chemistry, particularly in the precise measurement of silica (B1680970) and as a component in separation sciences.

Spectrophotometric Quantification of Silica using this compound

The formation of a molybdosilicate complex is a cornerstone of one of the most widely used methods for the spectrophotometric determination of silica (silicon dioxide, SiO2) in aqueous solutions. researchgate.netnemi.govrsc.org This method is valued for its sensitivity and is applicable across various fields, including water quality analysis and geochemical research. nrc.gov

The fundamental principle of this technique involves the reaction of "molybdate-reactive" silica with ammonium (B1175870) molybdate in an acidic medium (typically around pH 1.2) to form a distinct yellow-colored molybdosilicic acid complex. nemi.govnrc.gov The intensity of this yellow color is directly proportional to the concentration of the dissolved silica, which can then be quantified by measuring its absorbance at a specific wavelength, commonly 410 nm. nrc.gov

Two primary variations of the molybdosilicate method exist to accommodate different concentration ranges:

Direct Molybdosilicate Method: This approach is suitable for relatively pure waters with silica concentrations ranging from 0.4 to 25 mg/L. nemi.gov The yellow molybdosilicic acid is measured directly. To minimize interference from phosphate (B84403), which also forms a colored complex with molybdate, oxalic acid is added to selectively destroy the molybdophosphoric acid without affecting the molybdosilicic acid. nemi.gov

Heteropoly Blue Method: For lower silica concentrations, a more sensitive modification is employed. The yellow molybdosilicic acid is reduced using an agent like 1-amino-2-naphthol-4-sulfonic acid or ascorbic acid to form a more intensely colored "heteropoly blue" complex. nrc.govumces.edu This blue complex exhibits maximum absorbance at a higher wavelength, around 815 nm, allowing for the detection of silica at concentrations as low as 20 µg/L. nrc.gov

The reaction conditions, including pH, temperature, and the presence of interfering substances, are critical for accurate quantification. rsc.org For instance, the formation of the β-isomer of the molybdosilicic acid complex, which is favored in the pH range of 0.8-2.5, is the basis for most analytical methods. rsc.org Temperature also plays a significant role, with optimal color development often observed around 298K (25°C). rsc.org

Table 1: Comparison of Molybdosilicate-Based Spectrophotometric Methods for Silica Quantification

| Feature | Direct Molybdosilicate Method | Heteropoly Blue Method |

| Principle | Formation of yellow molybdosilicic acid | Reduction of molybdosilicic acid to blue heteropoly complex |

| Target Concentration Range | 0.4 - 25 mg/L SiO2 nemi.gov | 20 µg/L - 2.5 mg/L SiO2 nrc.gov |

| Wavelength of Max. Absorbance | ~410 nm nrc.gov | ~815 nm nrc.gov |

| Reducing Agent | Not applicable | 1-amino-2-naphthol-4-sulfonic acid, ascorbic acid nrc.govumces.edu |

| Key Considerations | Addition of oxalic acid to remove phosphate interference nemi.gov | Increased sensitivity for trace analysis |

This table provides a summary of the key features and differences between the direct molybdosilicate method and the heteropoly blue method for silica quantification.

Chromatographic Separation Techniques involving this compound

While primarily known for its role in spectrophotometry, the principles behind molybdosilicate formation are also utilized in chromatographic separation techniques. journalagent.com Chromatography encompasses a range of methods for separating mixtures into their individual components. khanacademy.orgijpsjournal.com In the context of this compound, its application is often indirect but crucial for enabling the separation and detection of silicate species.

Ion-exclusion chromatography (IEC) is one such technique where molybdosilicate chemistry can be applied. IEC is particularly useful for separating weak acids, such as silicic acid, from a sample matrix. researchgate.net The separation mechanism in IEC relies on Donnan exclusion, steric exclusion, and adsorption phenomena at the stationary phase. researchgate.net

In some advanced applications, the formation of an ion associate of molybdosilicate with a large organic dye molecule, such as malachite green, is employed. researchgate.net This complex can then be collected and concentrated on a membrane filter, dissolved, and subsequently analyzed using techniques like flow injection-spectrophotometric detection. researchgate.net This approach significantly enhances the sensitivity and allows for the determination of trace amounts of silicate.

Furthermore, zirconium molybdosilicate gels have been developed and utilized as a stationary phase in chromatographic column generators, for instance, in the separation of technetium-99m from molybdenum-99 for medical applications. iaea.orgresearchgate.net The performance of these generators, including the elution yield and purity of the separated radionuclide, is influenced by factors such as the pH during gel precipitation and the drying temperature of the gel. iaea.org

Developments in Advanced this compound-Based Composites

The integration of this compound into composite materials has opened up new avenues for creating advanced materials with tailored properties and functionalities. These composites often combine the properties of both organic and inorganic components. researchgate.netcsic.es

Organic-Inorganic Hybrid this compound Materials

Organic-inorganic hybrid materials are composites where organic and inorganic components are intimately mixed, often at a molecular or nanometer scale. researchgate.net These materials can exhibit a synergistic combination of properties, such as the mechanical strength and thermal stability of the inorganic part and the flexibility and processability of the organic polymer. mdpi.com

The synthesis of these hybrids can be achieved through various methods, including the sol-gel process, where precursors undergo hydrolysis and condensation reactions. mdpi.comresearchgate.net In the context of silica-based hybrids, this can involve the co-condensation of a silica precursor with a silyl (B83357) derivative carrying a specific functional group or the post-synthetic modification of a pre-formed silica structure. mdpi.com

While direct synthesis of organic-inorganic hybrid molybdatesilicates is a specialized area, the principles of creating such materials are well-established. For instance, organic molecules can act as templates to direct the structure of the inorganic framework, leading to materials with interesting nanostructures and properties. rsc.org The hydrothermal synthesis of nickel-molybdate systems with organic ligands like 3,3'-bipyridine (B1266100) has demonstrated the formation of two-dimensional organic-inorganic hybrid materials, with the final structure being dependent on the pH of the reaction. rsc.org These approaches highlight the potential for creating novel this compound-based hybrids with tunable properties for various applications. magtech.com.cn

Nanocomposite Formulations Incorporating this compound

Nanocomposites are multiphase materials where at least one of the constituent phases has one, two, or three dimensions of less than 100 nanometers. researchgate.net The incorporation of nanoscale fillers into a polymer matrix can lead to significant improvements in mechanical, thermal, and barrier properties. mdpi.comfrontiersin.org

The synthesis of this compound-based nanocomposites can follow several routes, including in-situ polymerization, solution blending, and melt intercalation. researchgate.netmdpi.com A notable example is the one-pot synthesis of magnetite-silica nanocomposites, where an alkaline solution of sodium silicate is used in the co-precipitation of iron salts. rsc.org This process results in a nanocomposite with a silica surface that can be further functionalized. rsc.org

This compound can be incorporated into various polymer matrices to enhance their properties. For example, poly(ether-ether-ketone) (PEEK) nanocomposites reinforced with bioactive silicate-based nanofillers have been developed for dental implant applications. nih.gov The addition of these nanofillers can improve the mechanical properties, such as the elastic modulus and flexural strength, as well as the bioactivity of the PEEK matrix. nih.gov

Table 2: Research Findings on this compound-Based Nanocomposites

| Nanocomposite System | Synthesis Method | Key Findings | Potential Application | Reference |

| Magnetite-Silica | One-pot co-precipitation | Formation of porous nanocomposite with a functionalizable silica surface. | Tagging, entrapment matrix, water purification. | rsc.org |

| PEEK/Bioactive Silicate | Melt blending and compression molding | Improved elastic modulus, flexural strength, and bioactivity. | Prosthetic dental implants. | nih.gov |

| Polylactide/Layered Silicate | Melt extrusion | Structure and properties are dependent on the type of organically modified layered silicate used. | Biodegradable packaging. | toyota-ti.ac.jp |

This table summarizes key research findings on the synthesis, properties, and potential applications of various this compound-based nanocomposites.